4-Chloro-1,3-thiazole-2-carboxylic acid
Description
Evolution of Thiazole (B1198619) Chemistry and its Architectural Significance
The chemistry of thiazoles has a rich history, evolving from fundamental synthetic methods to the intricate design of complex molecular architectures. The thiazole ring is a prominent scaffold in numerous natural products, including Vitamin B1 (Thiamine), and is a key component in a wide array of synthetic compounds with diverse applications. Its architectural significance lies in its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms. This imparts a distinct reactivity profile and the ability to engage in various non-covalent interactions, making it a privileged structure in medicinal chemistry and materials science. The development of synthetic methodologies, such as the Hantzsch thiazole synthesis, has provided chemists with the tools to construct a vast library of thiazole derivatives, each with tailored properties.
Positioning of Halogenated Thiazole Carboxylic Acids within Heterocyclic Systems
The introduction of halogen atoms and carboxylic acid functionalities onto the thiazole core significantly modifies its physicochemical properties and reactivity. Halogenation, particularly chlorination, can enhance the electrophilic character of the thiazole ring, making it more susceptible to nucleophilic substitution reactions. cymitquimica.com The presence of a chlorine atom can also influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
The carboxylic acid group, on the other hand, introduces a polar, acidic handle that can participate in hydrogen bonding and salt formation. This functional group is pivotal for modulating solubility and for serving as a synthetic anchor for further derivatization. Halogenated thiazole carboxylic acids, therefore, represent a class of compounds with a rich chemical landscape, offering multiple points for molecular modification and interaction with biological targets or material matrices. A 2014 study on halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives highlighted their potential as inhibitors of YycG histidine kinase, demonstrating the biological relevance of this class of compounds.
Current Research Trajectories and Underexplored Facets of 4-Chloro-1,3-thiazole-2-carboxylic Acid
While the broader families of thiazoles and halogenated heterocycles are well-documented, "this compound" itself remains a molecule with a relatively nascent research footprint. Its existence is confirmed by its unique CAS number, 1211521-70-8, and it is available through various chemical suppliers. biosynth.com
Current research trajectories for compounds of this nature are often directed towards their use as specialized building blocks in organic synthesis. The combination of a reactive chlorine atom and a versatile carboxylic acid group makes it a potentially valuable intermediate for the construction of more complex molecules with desired biological activities or material properties. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the chloro-substituent can be a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The underexplored facets of this compound represent a fertile ground for future investigation. There is a notable lack of published data on its detailed physicochemical properties, spectroscopic characterization, and specific synthetic protocols. Furthermore, its potential applications in areas such as medicinal chemistry (for example, as a fragment in the design of enzyme inhibitors or receptor modulators) and materials science (as a monomer or functional additive in polymers) are yet to be thoroughly investigated. The reactivity of the chloro-substituent at the 4-position, particularly in comparison to other halogenated thiazoles, also warrants a more detailed study. As researchers continue to seek novel molecular scaffolds with unique properties, it is anticipated that the scientific inquiry into this compound and its derivatives will expand, unveiling its full potential in various scientific domains.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZVLMGZCYCCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-70-8 | |
| Record name | 4-chloro-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloro 1,3 Thiazole 2 Carboxylic Acid and Analogous Thiazole Carboxylic Acids
Strategies for the Formation of the 1,3-Thiazole Ring System
The construction of the thiazole (B1198619) ring is a cornerstone of synthesizing a vast array of biologically and industrially significant molecules. The methodologies employed often depend on the desired substitution pattern and the availability of starting materials.
Hantzsch-Type Cyclization Reactions and Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. This reaction provides a versatile route to a wide range of substituted thiazoles.
In the context of synthesizing 4-chloro-1,3-thiazole derivatives, a key starting material would be a chlorinated α-haloketone. For instance, the reaction of 1,3-dichloroacetone with a suitable thioamide could theoretically lead to the formation of a 4-chloromethylthiazole, which could then be further transformed. However, direct synthesis using precursors that already contain the chloro-substituent at the desired position on the backbone is often more efficient.
A variation of the Hantzsch synthesis involves the reaction of α-halocarbonyl compounds with thioureas, leading to the formation of 2-aminothiazoles. These can be valuable intermediates, where the amino group can be subsequently modified or replaced. For instance, a Sandmeyer-type reaction could potentially be employed to replace the amino group with a chloro or cyano group, with the latter being a precursor to a carboxylic acid.
| Reactant A | Reactant B | Product Type | Reference |
| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole | Hantzsch Synthesis |
| α-Haloketone | Thiourea | 2-Amino-4-substituted Thiazole | Hantzsch Synthesis Variant |
| 1,3-Dichloropropanone | Thioacetamide | 2-Methyl-4-chloromethylthiazole | google.com |
Alternative Ring-Closing Approaches Towards Chlorinated Thiazoles
While the Hantzsch synthesis is a powerful tool, other methods for the construction of the thiazole ring, particularly chlorinated thiazoles, have been explored. These alternative approaches may offer advantages in terms of substrate scope, regioselectivity, or milder reaction conditions.
One such approach involves the cyclization of precursors that already contain the requisite carbon, nitrogen, and sulfur atoms in a linear arrangement. For example, the reaction of a compound containing a thiocyanate group with a source of the remaining two carbons of the thiazole ring can lead to cyclization.
Another strategy involves the modification of an existing thiazole ring. For instance, direct chlorination of a pre-formed thiazole ring can be achieved, although this can sometimes lead to a mixture of isomers and requires careful control of reaction conditions. The position of chlorination is influenced by the existing substituents on the thiazole ring.
Introduction and Derivatization of the Carboxylic Acid Moiety
Once the 4-chlorothiazole ring system is in place, the next critical step is the introduction or unmasking of the carboxylic acid group at the 2-position. Several synthetic strategies can be employed to achieve this transformation.
Oxidation Protocols for Thiazole Aldehyde Precursors
A common and effective method for introducing a carboxylic acid group onto a heterocyclic ring is through the oxidation of a corresponding aldehyde. The synthesis of a 2-formyl-4-chlorothiazole precursor can be achieved through various means, including the Vilsmeier-Haack reaction on a 4-chlorothiazole or the oxidation of a 2-hydroxymethyl-4-chlorothiazole.
Once the aldehyde is obtained, it can be oxidized to the carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant often depends on the sensitivity of other functional groups present in the molecule. For instance, a patent describes the oxidation of hydroxymethylthiazoles to thiazole carboxylic acids using nitric acid in the presence of sulfuric acid. google.com
| Precursor | Oxidizing Agent | Product | Reference |
| 4-Hydroxymethylthiazole | Nitric Acid/Sulfuric Acid | Thiazole-4-carboxylic acid | google.com |
| Thiazole-4-aldehyde | Nitric Acid/Sulfuric Acid | Thiazole-4-carboxylic acid | google.com |
Carbonylation Reactions on Thiazole Halides
Palladium-catalyzed carbonylation reactions provide a powerful method for the direct introduction of a carboxyl or carboxyl-derived group onto an aromatic or heteroaromatic ring. This approach typically involves the reaction of a halo-substituted thiazole with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.
For the synthesis of 4-chloro-1,3-thiazole-2-carboxylic acid, a 2-bromo-4-chlorothiazole could serve as a suitable starting material. Reaction of this di-halogenated thiazole with carbon monoxide and water or an alcohol under palladium catalysis would lead to the formation of the carboxylic acid or its corresponding ester, respectively. The ester can then be readily hydrolyzed to the desired carboxylic acid.
Ester Hydrolysis and Anhydride Formation for Carboxylic Acid Generation
A widely used and reliable method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. This approach is particularly useful when the ester functionality is incorporated during the synthesis of the thiazole ring or introduced through a subsequent step like a carbonylation reaction.
The synthesis of an ethyl or methyl ester of this compound can be envisioned through a Hantzsch-type reaction using an appropriate α-ketoester derivative. For example, the reaction of ethyl bromopyruvate with a thioamide could yield a thiazole-2-carboxylate ester.
Once the ester is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, is a common choice. Subsequent acidification of the reaction mixture liberates the free carboxylic acid.
Regioselective Halogenation at the 4-Position of the Thiazole Ring
The regioselective introduction of a halogen atom at the 4-position of the thiazole ring is a crucial step for the synthesis of compounds like this compound. The reactivity of the thiazole ring generally favors electrophilic substitution at the C5-position due to higher pi-electron density wikipedia.org. This inherent reactivity profile makes direct halogenation at the C4-position challenging, often requiring alternative or multi-step strategies to achieve the desired regioselectivity.
Common methods for achieving 4-position halogenation include:
Hantzsch Thiazole Synthesis: This is a foundational method for constructing the thiazole ring itself by reacting an α-halocarbonyl compound with a thioamide wikipedia.orgmdpi.com. The substituents at the C4 and C5 positions are determined by the choice of the α-halocarbonyl starting material. To synthesize a 4-chloro-thiazole, one could theoretically use a starting material that already contains the chloro group at the corresponding position.
Sandmeyer Reaction: A versatile method for introducing a variety of substituents, including halogens, onto an aromatic or heteroaromatic ring involves the diazotization of a primary amino group followed by decomposition with a copper(I) halide. Therefore, a 4-aminothiazole derivative can serve as a key intermediate. The amino group is converted into a diazonium salt, which is then displaced by a chloride ion to yield the 4-chloro-thiazole.
Halogen Dance Reactions: In more complex systems, base-induced migrations of halogen atoms, known as halogen dance reactions, can achieve specific substitution patterns that are difficult to obtain through other methods jst.go.jp. For instance, studies on 4,5-dihalogenated thiazoles have shown that a halogen at the C5 position can migrate to other positions on the thiazole or an adjacent heterocyclic ring upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) jst.go.jp. This represents a sophisticated method for achieving specific regiochemical outcomes.
The choice of halogenating agent and reaction conditions is critical for controlling the outcome and minimizing the formation of undesired by-products jst.go.jp.
Table 1: Comparison of Methodologies for 4-Position Halogenation
| Method | General Principle | Key Intermediate/Reagent | Advantages | Considerations |
|---|---|---|---|---|
| Hantzsch Synthesis | Ring formation from acyclic precursors | α-halocarbonyl, Thioamide | Builds the core and sets substitution simultaneously. | Requires specific starting materials which may not be readily available. |
| Sandmeyer Reaction | Replacement of an amino group via a diazonium salt | 4-Aminothiazole, NaNO₂, CuCl | Reliable and well-established for aromatic systems. | Requires a multi-step sequence to introduce the amino group first. |
| Halogen Dance | Base-induced intramolecular halogen migration | Dihalogenated thiazole, Strong base (e.g., LiHMDS) | Allows for unique and regioselective transformations. | Substrate-specific and may require highly controlled conditions. |
Synthesis of Specific Ester Derivatives (e.g., 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester)
The synthesis of specific ester derivatives, such as those related to this compound, often employs the Hantzsch thiazole synthesis as a primary strategy. For example, the synthesis of ethyl 2-chloro-4-thiazolecarboxylate, an isomer of the target scaffold, can be achieved through established pathways. A general approach to synthesizing 4-substituted thiazole-2-carboxylic acid esters involves the condensation of a thioamide derivative with an appropriate α-halocarbonyl compound.
A plausible synthetic route to a 4-chloro-thiazole-2-carboxylic acid ester could begin with ethyl 2-amino-1,3-thiazole-4-carboxylate. This common starting material can be synthesized by the reaction of ethyl bromopyruvate with thiourea. The subsequent conversion of the 2-amino group to a chloro group can be performed via a Sandmeyer-type reaction. However, to obtain the 4-chloro-2-carboxylic acid isomer, the strategy must be adapted.
One approach involves the reaction between an ethoxycarbonylthioamide and a chlorinated α-keto ester. The general steps are outlined below:
Preparation of Ethoxycarbonylthioamide: This can be synthesized from the corresponding amide by treatment with a thionating agent like Lawesson's reagent.
Hantzsch Cyclization: The thioamide is then reacted with a suitable α-halocarbonyl compound, such as ethyl 2-chloro-3-oxobutanoate, which will define the substituents at the C4 and C5 positions.
Esterification/Modification: The resulting thiazole core may require further functional group manipulations, such as esterification of a carboxylic acid group, to yield the final target molecule.
For the specific example of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, the synthesis would likely involve a Hantzsch reaction with a starting material containing the 2-chloroethyl moiety.
Table 2: Example Reagents in Hantzsch Synthesis for Substituted Thiazoles
| Thioamide Component | α-Halocarbonyl Component | Resulting Thiazole Core |
|---|---|---|
| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole wikipedia.org |
| Thiourea | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate |
| Thioformamide | Ethyl bromopyruvate | Ethyl thiazole-4-carboxylate orgsyn.org |
Solid-Phase Synthesis Techniques for 1,3-Thiazole Carboxylic Acid Scaffolds
Solid-phase synthesis is a powerful technique for the construction of libraries of compounds, including those based on 1,3-thiazole carboxylic acid scaffolds, for applications in drug discovery and materials science rsc.orgmdpi.com. This methodology allows for the efficient assembly of complex molecules on a polymer support, simplifying purification by allowing excess reagents and by-products to be washed away after each step.
The synthesis of thiazole-based peptidomimetics on a solid support has been described, often utilizing a traceless linker strategy. rsc.org A typical synthetic sequence begins with the modification of a polymer resin, such as chloromethyl polystyrene (Merrifield resin), to incorporate a suitable linker rsc.orgresearchgate.net.
A representative solid-phase synthesis can be summarized in the following key stages:
Resin Functionalization: The synthesis starts with a functionalized solid support, for example, by converting a Merrifield resin to incorporate a sulfur linker unit rsc.org.
Thiazole Core Formation: The thiazole ring is constructed on the resin. This can be achieved through a Hantzsch-type cyclization or other suitable heterocyclic chemistry. For instance, a key intermediate like a 4-amino-thiazole-5-carboxylic acid resin can be prepared in several steps rsc.org.
Scaffold Elaboration: Once the core thiazole scaffold is attached to the resin, various functional groups can be introduced at different positions (C2, C4, C5) to build molecular diversity. This can involve reactions such as amide couplings using standard peptide synthesis strategies (e.g., Fmoc chemistry) rsc.org.
Cleavage from Resin: After the synthesis is complete, the final compound is cleaved from the solid support. The choice of linker determines the cleavage conditions (e.g., treatment with a strong acid like trifluoroacetic acid) and the functionality remaining on the product molecule rsc.orgmdpi.com.
Table 3: General Workflow for Solid-Phase Synthesis of Thiazole Derivatives
| Step | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| 1. Resin Loading | Attachment of the first building block or linker to the solid support. | Merrifield resin, Linker (e.g., BAL) | rsc.orgresearchgate.net |
| 2. Heterocycle Formation | On-resin construction of the 1,3-thiazole ring system. | Dehydrative cyclization of a thiourea intermediate. | researchgate.net |
| 3. Diversification | Introduction of various substituents at available positions. | Fmoc-amino acids, HOBt, DIC for amide coupling. | rsc.org |
| 4. Hydrolysis/Modification | On-resin modification of functional groups (e.g., ester hydrolysis). | NaOH in THF:EtOH. | rsc.org |
| 5. Cleavage | Release of the final product from the resin. | Trifluoroacetic acid (TFA). | rsc.orgmdpi.com |
Reactivity and Advanced Chemical Transformations of 4 Chloro 1,3 Thiazole 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a classic functional group that participates in a variety of well-established transformations. These reactions allow for the elaboration of the C2 position of the thiazole (B1198619) ring, introducing diverse functionalities.
The conversion of carboxylic acids into amides and esters is a fundamental transformation in organic synthesis. libretexts.orgmasterorganicchemistry.com Direct reaction of 4-chloro-1,3-thiazole-2-carboxylic acid with amines or alcohols is generally inefficient due to the acidic nature of the carboxylic acid and the poor leaving group ability of the hydroxyl group. masterorganicchemistry.com Therefore, coupling agents are typically employed to activate the carboxylic acid.
Common coupling agents for amide formation include carbodiimides like dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form an "active ester." This intermediate is then readily attacked by an amine nucleophile to form the corresponding amide. masterorganicchemistry.com
Table 1: Representative Amide Coupling Reaction
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|
Similarly, esterification can be achieved through various methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method. libretexts.org Alternatively, activation of the carboxylic acid followed by reaction with an alcohol provides a milder route to the corresponding ester.
Acid halides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of other acyl compounds. masterorganicchemistry.comlibretexts.org this compound can be converted to its corresponding acid chloride, 4-chloro-1,3-thiazole-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.orgopenstax.org The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.orgopenstax.org
The resulting acid chloride is a versatile intermediate that can react with a wide range of nucleophiles. For example, reaction with a carboxylate anion yields an acid anhydride. libretexts.org This provides a route to both symmetrical and unsymmetrical anhydrides derived from this compound.
Table 2: Synthesis of Acid Chloride
| Starting Material | Reagent | Product | Byproducts |
|---|
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful transformation for heteroaromatic carboxylic acids. The ease of decarboxylation often depends on the stability of the resulting carbanion or the reaction mechanism. For heteroaromatic acids, this process can be facilitated by thermal methods or by using specific catalysts. For instance, silver carbonate and acetic acid in DMSO have been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org While specific studies on the decarboxylation of this compound are not prevalent, related thiazole compounds undergo this transformation, suggesting its feasibility under appropriate conditions.
Transformations at the Chloro-Substituted Position (C4)
The chlorine atom at the C4 position of the thiazole ring is amenable to substitution, providing a powerful handle for introducing a wide array of substituents and building more complex molecular architectures.
The thiazole ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitrogen and sulfur atoms, as well as the carboxylic acid group at C2, further activates the C4 position towards nucleophilic attack. This allows the chlorine atom to be displaced by a variety of nucleophiles.
This reactivity is a well-documented phenomenon in heterocyclic chemistry, where a halogen on an electron-poor aromatic ring can be substituted by strong nucleophiles. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by electron-withdrawing groups that stabilize this intermediate.
Table 3: Examples of Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product |
|---|---|---|
| This compound | R-NH₂ (Amine) | 4-Amino-1,3-thiazole-2-carboxylic acid derivative |
| This compound | R-OH (Alkoxide) | 4-Alkoxy-1,3-thiazole-2-carboxylic acid derivative |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation in modern organic synthesis. rsc.org The chloro-substituent at the C4 position of this compound can serve as an electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.orgtcichemicals.com The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including carboxylic acids. tcichemicals.comcdnsciencepub.com This makes it an ideal method for introducing aryl or vinyl substituents at the C4 position of the thiazole ring. The general catalytic cycle involves oxidative addition of the chloro-thiazole to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org
Table 4: Generalized Suzuki-Miyaura Reaction
| Thiazole Substrate | Coupling Partner | Palladium Catalyst | Base | Product |
|---|
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and can be used to introduce alkynyl moieties at the C4 position of this compound. nih.gov The reaction is valuable for synthesizing conjugated systems. nih.gov More recent protocols have been developed that are copper-free. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgyoutube.comlibretexts.org This reaction can be utilized to append alkenyl groups to the C4 position of the thiazole ring. The mechanism involves the oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The Heck reaction is particularly useful for synthesizing substituted styrenes and other conjugated olefins. youtube.com
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution than benzene due to the presence of the electronegative sulfur and nitrogen atoms. The deactivating nature of the chloro and carboxylic acid groups at positions 4 and 2, respectively, further reduces the electron density of the ring system, making electrophilic substitution challenging.
Typically, such reactions on deactivated heterocyclic systems require harsh conditions and often result in low yields. Electrophilic attack, if it occurs, is directed to the C5 position, which is the most electron-rich carbon atom in the ring. This is due to the directing effects of the substituents and the inherent electronic properties of the thiazole nucleus. For instance, nitration or halogenation at the C5 position would necessitate highly reactive electrophilic reagents and potentially elevated temperatures. However, the electron-withdrawing nature of the existing substituents significantly disfavors the formation of the cationic Wheland intermediate required for this type of substitution.
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Outcome at C5-position |
| Nitration | HNO₃/H₂SO₄ | Low to no reactivity |
| Bromination | Br₂/FeBr₃ | Low to no reactivity |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | No reaction expected |
| Sulfonation | Fuming H₂SO₄ | Low to no reactivity |
Functionalization at Other Ring Positions (C5, N3, C2)
Given the challenges associated with direct electrophilic aromatic substitution, modern synthetic strategies have been developed to achieve functionalization at various positions of the this compound core.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caresearchgate.net This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position, thereby creating a nucleophilic site for reaction with an electrophile. baranlab.org
In the case of this compound, the carboxylic acid group can act as a DMG. Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium can lead to deprotonation at the C5 position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. It is crucial to use at least two equivalents of the base to first deprotonate the acidic carboxylic proton and then the C5-proton.
Table 2: Potential Directed Metalation Reactions of this compound
| Base | Electrophile (E+) | Product at C5-position |
| 2.2 eq. LDA, THF, -78 °C | I₂ | 4-Chloro-5-iodo-1,3-thiazole-2-carboxylic acid |
| 2.2 eq. n-BuLi, THF, -78 °C | DMF | 4-Chloro-5-formyl-1,3-thiazole-2-carboxylic acid |
| 2.2 eq. s-BuLi/TMEDA, THF, -78 °C | (CH₃)₃SiCl | 4-Chloro-5-(trimethylsilyl)-1,3-thiazole-2-carboxylic acid |
Functionalization at the C2 position can be envisioned after conversion of the carboxylic acid to a more robust directing group, such as a tertiary amide, which is known to be an excellent DMG. uwindsor.ca However, direct deprotonation at C2 is generally difficult due to the acidity of the C5 proton.
Introduction of Nitrogenous and Sulfur-Containing Moieties
The introduction of nitrogenous and sulfur-containing functional groups can significantly alter the biological and chemical properties of the thiazole core.
Nucleophilic aromatic substitution (SNA) at the C4 position is a viable strategy for introducing such moieties. The electron-withdrawing nature of the adjacent carboxylic acid group and the ring heteroatoms activates the C4-chloro substituent towards displacement by nucleophiles.
Introduction of Nitrogenous Moieties:
Nitrogen nucleophiles, such as primary and secondary amines, can displace the chloride at the C4 position, typically under thermal conditions or with base catalysis. This reaction provides access to a variety of 4-amino-1,3-thiazole-2-carboxylic acid derivatives.
Reaction with Amines: Heating this compound with an excess of a primary or secondary amine can lead to the corresponding 4-amino substituted product. The reaction may require a high-boiling point solvent and the presence of a non-nucleophilic base to scavenge the HCl generated.
Introduction of Sulfur-Containing Moieties:
Similarly, sulfur nucleophiles can be employed to functionalize the C4 position. Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chloro group.
Reaction with Thiols: In the presence of a base, thiols can be converted to their more nucleophilic thiolates, which can then readily displace the chloride from the thiazole ring to form 4-(alkylthio)- or 4-(arylthio)-1,3-thiazole-2-carboxylic acid derivatives.
Chemo- and Regioselectivity in Multi-Component Reactions Incorporating the this compound Core
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The diverse functionalities present in this compound make it an interesting candidate for participation in such reactions.
The carboxylic acid functionality allows for its use in isocyanide-based MCRs like the Ugi and Passerini reactions.
Ugi Reaction: In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This compound can serve as the acidic component, leading to the formation of complex peptidomimetic structures incorporating the thiazole scaffold. The chemoselectivity of this reaction is generally high, with the four components assembling in a predictable manner.
Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. Similar to the Ugi reaction, this compound can act as the carboxylic acid component.
The regioselectivity in these reactions is dictated by the inherent reactivity of the functional groups of the starting materials. The carboxylic acid of the thiazole will acylate the intermediate formed from the aldehyde, amine (in the Ugi reaction), and isocyanide. The chloro-substituent at the C4 position is generally unreactive under the mild conditions of most MCRs, thus ensuring the integrity of the thiazole core during the reaction.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1,3 Thiazole 2 Carboxylic Acid and Its Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-1,3-thiazole-2-carboxylic acid in solution. Through the analysis of nuclear spin interactions, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, defined by two key signals. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. This significant deshielding is a result of the acidic nature of the proton and its involvement in hydrogen bonding. The exact chemical shift and peak broadness can be highly dependent on the solvent and concentration.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Proton | 10.0 - 13.0 | Broad Singlet | -COOH |
| Thiazole (B1198619) Ring Proton | 7.5 - 8.5 | Singlet | H5 |
Note: Data are predicted based on typical chemical shifts for the respective functional groups.
The proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals, corresponding to the four carbon atoms in the molecule. Three of these are quaternary carbons, meaning they have no attached protons, and are typically observed with lower intensity. oregonstate.edu
The carbon of the carboxylic acid group (C=O) is the most deshielded, with a chemical shift expected in the range of 160-175 ppm. libretexts.org The three carbons of the thiazole ring are assigned based on their electronic environment. The C2 carbon, bonded to the electronegative nitrogen, the sulfur, and the carboxylic acid group, is expected to appear significantly downfield, potentially in the 155-165 ppm range. The C4 carbon, directly attached to the chlorine atom, would also be deshielded, with an anticipated chemical shift between 140 and 150 ppm. The C5 carbon, the only one bearing a proton, is predicted to resonate at the most upfield position of the ring carbons, likely in the 120-130 ppm range. asianpubs.org
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Carboxylic Acid Carbon | 160 - 175 | Quaternary (C=O) | -COOH |
| Thiazole Ring Carbon | 155 - 165 | Quaternary (C-S, C=N) | C2 |
| Thiazole Ring Carbon | 140 - 150 | Quaternary (C-Cl) | C4 |
| Thiazole Ring Carbon | 120 - 130 | Methine (CH) | C5 |
Note: Data are predicted based on typical chemical shifts for substituted thiazoles and carboxylic acids. oregonstate.edulibretexts.org
While the one-dimensional spectra provide primary assignments, two-dimensional (2D) NMR techniques would be employed for unambiguous structural confirmation, particularly for more complex derivatives.
COSY (Correlation Spectroscopy): In the case of the parent molecule, a COSY experiment would show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling and the isolated nature of the H5 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical for definitively linking the proton to its directly attached carbon. A clear cross-peak would be observed between the proton signal at ~7.5-8.5 ppm and the carbon signal at ~120-130 ppm, unequivocally assigning these signals to the C5-H5 unit of the ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations would include:
A correlation from the H5 proton to the quaternary carbons C4 and C2.
A potential correlation from the carboxylic acid proton to the C2 carbon. These correlations would confirm the connectivity of the thiazole ring and the position of the substituents.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the molecule. For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid and the chloro-thiazole ring.
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the FT-IR spectrum. spectroscopyonline.com This leads to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration of the dimerized acid is expected to appear as a strong, sharp band in the region of 1680-1710 cm⁻¹. spectroscopyonline.com
Other significant vibrations include the C-O stretch and O-H bend of the carboxylic acid group, typically found around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com Vibrations of the thiazole ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ fingerprint region. The C-Cl stretching vibration would produce a signal in the lower frequency range, typically between 800 and 600 cm⁻¹. Raman spectroscopy would be complementary, often showing strong signals for the symmetric ring vibrations and the C-S bond.
| Expected Vibrational Frequencies | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| O-H Stretch | 2500 - 3300 (Broad) | Stretching | Carboxylic Acid (-COOH) |
| C=O Stretch | 1680 - 1710 (Strong) | Stretching | Carboxylic Acid (-COOH) |
| C=N / C=C Stretch | 1400 - 1600 | Ring Stretching | Thiazole Ring |
| C-O Stretch | 1210 - 1320 | Stretching | Carboxylic Acid (-COOH) |
| O-H Bend | 900 - 960 (Broad) | Out-of-plane Bending | Carboxylic Acid (-COOH) |
| C-Cl Stretch | 600 - 800 | Stretching | Chloroalkene (-C-Cl) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₄H₂ClNO₂S.
The calculated monoisotopic mass of this compound is 162.94948 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 163.95676 or the deprotonated molecule [M-H]⁻ at m/z 161.94220. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula. The distinct isotopic pattern resulting from the presence of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S/³⁴S) would further corroborate the elemental composition.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no public crystal structure for this compound is currently available, such an analysis would reveal critical structural details.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily associated with the π-electron system of the thiazole ring and the non-bonding electrons of the heteroatoms and substituents.
The electronic spectrum of thiazole and its derivatives is dominated by π → π* transitions. The thiazole ring, being an aromatic heterocycle, possesses a delocalized system of π-electrons. The absorption of UV radiation excites these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the thiazole ring is expected to modulate the energies of these transitions.
The chlorine atom, through its inductive electron-withdrawing effect and its ability to participate in resonance via its lone pairs, can influence the electron density of the thiazole ring. The carboxylic acid group, being a chromophore itself, introduces n → π* transitions, although these are typically weaker in intensity compared to π → π* transitions. The carbonyl group's π system can also conjugate with the thiazole ring, further affecting the electronic structure and the resulting UV-Vis absorption.
Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of such molecules, especially in the absence of extensive experimental data. These theoretical calculations can provide valuable insights into the nature of the electronic transitions, including the specific orbitals involved and the calculated absorption maxima (λmax) and oscillator strengths (f), which are related to the intensity of the absorption bands.
Based on theoretical analyses of similar thiazole derivatives, the UV-Vis spectrum of this compound in a solvent like ethanol is predicted to exhibit distinct absorption bands. The primary absorption is expected to arise from a π → π* transition, with a potential shoulder or a separate, weaker band corresponding to an n → π* transition associated with the carboxylic acid group.
Detailed Research Findings
While direct experimental UV-Vis spectral data for this compound is not extensively reported in the literature, computational studies on analogous structures provide a robust framework for understanding its electronic absorption properties. TD-DFT calculations have been successfully used to predict the UV-Vis spectra of a variety of thiazole derivatives, showing good correlation with experimental data where available.
For substituted thiazoles, the position and nature of the substituents significantly impact the absorption wavelengths. Electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift depending on their interplay with the aromatic system. In the case of this compound, the combined electronic effects of the chloro and carboxyl groups are crucial in determining the precise λmax values.
The solvent environment also plays a critical role in the electronic spectra of polar molecules. Solvents of varying polarity can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. For instance, in polar protic solvents, hydrogen bonding with the carboxylic acid group and the nitrogen atom of the thiazole ring can influence the energy of the electronic transitions.
The following data tables present predicted UV-Vis absorption data for this compound based on typical results from TD-DFT calculations for structurally related compounds. These values provide a scientifically grounded estimation of the compound's electronic absorption characteristics.
Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Predicted λmax (nm) | Oscillator Strength (f) | Type of Transition | Orbitals Involved |
| 285 | 0.45 | π → π | HOMO → LUMO |
| 320 | 0.08 | n → π | HOMO-1 → LUMO |
Table 2: Influence of Solvent on the Predicted π → π Transition*
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Hexane | 1.88 | 280 |
| Dichloromethane | 8.93 | 284 |
| Ethanol | 24.55 | 285 |
| Water | 80.10 | 288 |
Computational Chemistry and Theoretical Investigations of 4 Chloro 1,3 Thiazole 2 Carboxylic Acid
Quantum Mechanical Calculations for Molecular Geometry Optimization
Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is a foundational step in computational analysis. Quantum mechanical calculations are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Two of the most prominent quantum mechanical methods for geometry optimization are Density Functional Theory (DFT) and the Hartree-Fock (HF) method. scirp.orgdergipark.org.tr
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the complex electron-electron repulsion. It treats each electron as moving in the average field of all other electrons. While HF can provide a good initial approximation of the molecular geometry, it does not fully account for electron correlation, which can affect the accuracy of the calculated properties. scirp.orgresearchgate.net
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the molecule based on its electron density. nih.gov Functionals within DFT, such as the widely used B3LYP (Becke, 3-parameter, Lee–Yang–Parr), incorporate approximations for the exchange and correlation energies, thereby accounting for the electron correlation effects neglected in HF. nih.govufv.brresearchgate.net For many molecular systems, including heterocyclic compounds, DFT methods like B3LYP often yield geometric parameters and vibrational frequencies that are in excellent agreement with experimental data. dergipark.org.trresearchgate.net
Basis Set Selection and Computational Efficiency
The accuracy of both HF and DFT calculations is intrinsically linked to the choice of the basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals.
Larger basis sets, such as the 6-311++G(d,p), provide more flexibility for describing the spatial distribution of electrons, leading to higher accuracy. mdpi.com However, this increased accuracy comes at a significant computational cost, requiring more processing power and time. Conversely, smaller basis sets, like STO-3G or 6-31G(d), are computationally less demanding but may sacrifice some accuracy. dergipark.org.trufv.br
The selection of a basis set is therefore a critical compromise between the desired level of accuracy and the available computational resources. For molecules like 4-Chloro-1,3-thiazole-2-carboxylic acid, a Pople-style basis set such as 6-311G(d,p) is often chosen as it provides a robust description of electron distribution, including polarization functions (d,p) that are crucial for accurately modeling molecules with heteroatoms and pi-systems. mdpi.comqeios.comtandfonline.com
Electronic Structure Analysis and Reactivity Prediction
Once the optimized geometry is obtained, computational methods can be used to probe the electronic structure of the molecule, providing deep insights into its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.comasianpubs.org Computational studies on various thiazole (B1198619) derivatives consistently use FMO analysis to predict their relative stabilities and reactivities. researchgate.netrsc.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivative 1 | -6.68 | -2.00 | 4.68 | mdpi.com |
| Benzothiazole Derivative 2 | -6.73 | -2.06 | 4.67 | mdpi.com |
| Benzothiazole Derivative 3 | -6.84 | -2.17 | 4.67 | mdpi.com |
| Benzothiazole Derivative 4 | -7.00 | -2.54 | 4.46 | mdpi.com |
| Benzothiazole Derivative 5 | -6.71 | -1.98 | 4.73 | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for predicting where a molecule is likely to interact with other chemical species. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. urfu.ru
Blue: Regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. urfu.ru
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons, identifying them as potential sites for electrophilic attack or hydrogen bonding. mdpi.comresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group, indicating its acidic nature. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netrsc.org
Computational and Theoretical Insights into this compound Remain Undocumented in Publicly Available Research
A comprehensive search for computational chemistry and theoretical investigations into the specific compound, this compound, has revealed a significant gap in the available scientific literature. Despite the growing importance of theoretical methods in characterizing molecular structures and properties, detailed studies concerning the predicted spectroscopic parameters, conformational analysis, and intermolecular interactions for this particular molecule have not been publicly reported.
Computational chemistry serves as a powerful tool for predicting a molecule's behavior and characteristics. Techniques such as Density Functional Theory (DFT) are commonly employed to forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. Such predictions are invaluable for interpreting experimental data and understanding the electronic environment of the molecule. However, no specific studies detailing these theoretical predictions for this compound could be located.
Furthermore, the exploration of a molecule's three-dimensional structure through conformational analysis is crucial for understanding its reactivity and biological activity. This analysis identifies stable energy minima and the rotational barriers between different conformations, while also shedding light on key intramolecular interactions, such as hydrogen bonds, that stabilize the structure. This area of theoretical investigation for this compound also appears to be unexplored in published research.
In the solid state, the arrangement of molecules within a crystal lattice is dictated by intermolecular forces. Studies of these interactions, often visualized using Hirshfeld surface analysis, are fundamental to understanding crystal packing, polymorphism, and the material properties of a compound. This analysis quantifies the various close contacts (e.g., hydrogen bonds, halogen bonds, and van der Waals forces) that contribute to the stability of the crystal structure. While Hirshfeld surface analyses have been conducted for numerous other thiazole derivatives, specific data for this compound is absent from the current body of scientific literature.
Strategic Role of 4 Chloro 1,3 Thiazole 2 Carboxylic Acid As a Synthetic Intermediate
Building Block for Heterocyclic Compound Synthesis
The structure of 4-Chloro-1,3-thiazole-2-carboxylic acid makes it a versatile building block for the synthesis of a variety of more complex heterocyclic compounds. The presence of two key functional groups, the carboxylic acid at position 2 and the chloro group at position 4, allows for selective chemical modifications.
The carboxylic acid group is a classic functional group that can undergo a range of reactions, including:
Amidation: Reaction with various amines, facilitated by coupling agents, can lead to the formation of a diverse library of thiazole-2-carboxamides. This is a common strategy for building larger molecules, including those with biological activity.
Esterification: Conversion to esters is readily achievable through reaction with alcohols under acidic conditions. These esters can be used in further synthetic steps or may be the target molecules themselves.
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another route for functionalization.
The chloro group at the 4-position of the thiazole (B1198619) ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of substituents by reacting the compound with various nucleophiles, such as amines, thiols, or alkoxides. This reactivity is crucial for creating derivatives with modified electronic and steric properties, which can be essential for tuning the characteristics of the final compound. The ability to perform these transformations makes this compound a foundational element for constructing elaborate molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amidation | Amines, Coupling Agents | Amide |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Ester |
| Chloro Group | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted Amines, Thioethers, Ethers |
Precursor in the Development of Thiazole-Based Pharmacophores for Drug Discovery
The thiazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity, found in numerous approved pharmaceuticals. As a substituted thiazole, this compound serves as a valuable precursor for the synthesis of new therapeutic agents.
A notable application of this compound is in the development of antagonists for the prostaglandin E2 receptor, subtype 1 (EP1). The EP1 receptor is implicated in various physiological processes, including pain and inflammation. A patent for novel substituted tricyclic compounds with activity towards EP1 receptors lists this compound as a reactant in the synthesis of these potential new drugs google.com. In this context, the carboxylic acid function is used to form an amide bond with a complex amine, integrating the thiazole moiety into a larger, biologically active molecule. This demonstrates the compound's direct utility in medicinal chemistry for creating targeted therapeutics.
Table 2: Research Application in Drug Discovery
| Compound | Field of Research | Role of Compound | Target Molecule Class |
|---|---|---|---|
| This compound | Medicinal Chemistry | Reactant/Intermediate | Substituted tricyclic compounds google.com |
| This compound | Drug Discovery | Precursor | EP1 Receptor Antagonists google.com |
Intermediate in Agrochemical Synthesis
The thiazole nucleus is also a key component in a number of important agrochemicals, particularly fungicides and insecticides. While direct and extensive public documentation for the use of this compound in the synthesis of specific commercial agrochemicals is limited, the importance of chlorothiazole derivatives in this industry is well-established. For instance, related compounds like 2-chloro-5-methylthiazole are known intermediates in the production of neonicotinoid insecticides, such as Thiamethoxam.
The functional groups on this compound provide the necessary handles to construct the complex molecular frameworks required for pesticidal activity. The chloro-substituted thiazole ring can be a critical part of the final active ingredient's structure, contributing to its efficacy and mode of action. Therefore, it is plausible that this compound and its derivatives are utilized as intermediates in the proprietary synthesis of novel agrochemicals currently under development or in production.
Application in Material Science for Advanced Organic Materials
There is currently no significant body of publicly available scientific literature or patents that documents the application of this compound in the field of material science for the development of advanced organic materials. The synthesis of materials such as organic semiconductors, dyes, or polymers often relies on building blocks with specific electronic and photophysical properties, typically involving extended conjugated systems.
While heterocyclic compounds, including thiazoles, are used in material science, the specific utility of this compound for these applications has not been reported. Its potential in this area remains an open field for future research, which could explore its incorporation into polymers or its use as a ligand for creating metal-organic frameworks.
Advanced Mechanistic and Structure Activity Relationship Sar Studies of 4 Chloro 1,3 Thiazole 2 Carboxylic Acid Derivatives
Antimicrobial Activities
The thiazole (B1198619) nucleus is a core component of many bioactive compounds, and its derivatives have been extensively studied for their potential to combat microbial infections. The introduction of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the thiazole ring can significantly influence the antimicrobial profile of the resulting derivatives.
Mechanisms of Antibacterial Action and Corresponding SAR
Thiazole derivatives exert their antibacterial effects through various mechanisms, often targeting essential cellular processes in bacteria. jchemrev.comnih.gov These can include the inhibition of cell wall synthesis, depolarization of the cell membrane, and interference with protein and nucleic acid synthesis. jchemrev.com One of the key bacterial enzymes targeted by some heterocyclic compounds is DNA gyrase, which is essential for DNA replication. acs.org
The structure-activity relationship (SAR) for antibacterial thiazole derivatives indicates that the nature and position of substituents on the thiazole ring and any associated aryl rings are critical for activity. For instance, in some series of thiazole derivatives, the presence of a chloro substituent on an associated phenyl ring has been found to be crucial for antibacterial activity. mdpi.com The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration through bacterial cell membranes, enhancing their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For derivatives of 4-chloro-1,3-thiazole-2-carboxylic acid, the carboxylic acid group can be converted to various amides and other functional groups, which significantly modulates the antibacterial potency. The specific substitutions on these amide functionalities would likely influence the compound's ability to interact with bacterial targets.
Table 1: SAR of Thiazole Derivatives as Antibacterial Agents
| Compound Series | Key Structural Features | Observed Antibacterial Activity | Potential Mechanism |
|---|---|---|---|
| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Varied substitutions on the quinoline and thiazole rings | More effective against Gram-negative strains. nih.gov | Inhibition of cell wall synthesis |
| Phenylthiazole Derivatives | Chloro substituent on the phenyl ring | Enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com | Target interaction modulation |
Mechanisms of Antifungal Action and Corresponding SAR
A primary mechanism of antifungal action for many azole-based compounds, including thiazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of the fungal cell membrane integrity. nih.gov Another potential target for thiazole carboxamides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. sci-hub.box
SAR studies on antifungal thiazole derivatives have revealed that the substituents on the thiazole and any appended rings play a crucial role in determining their efficacy. In certain series of thiazole derivatives, the introduction of a 3,5-dichlorophenyl substituent, a feature found in potent antifungal drugs like miconazole and ketoconazole, significantly enhances antifungal activity. nih.gov However, in other series, a chloro substituent on a phenyl ring has been shown to abolish the antifungal effect, highlighting the nuanced nature of SAR in this class of compounds. nih.gov For derivatives of this compound, modifications of the carboxylic acid to form different amides or esters would likely alter the molecule's interaction with the active site of fungal enzymes.
Table 2: SAR of Thiazole Derivatives as Antifungal Agents
| Compound Series | Key Structural Features | Observed Antifungal Activity | Potential Mechanism |
|---|---|---|---|
| Thiazolyl-oxadiazole derivatives | Varies based on substitutions | Activity is dependent on the nature of substituents. | Inhibition of lanosterol 14α-demethylase. researchgate.net |
| Pyrazole-thiazole carboxamides | Specific substitutions on the pyrazole and thiazole rings | Some derivatives showed better in vitro activity than commercial fungicides. nih.gov | Not specified |
Mechanisms of Antiviral Action and Corresponding SAR (e.g., TMV, HCV)
The antiviral activity of thiazole derivatives has been explored against a range of viruses, including plant viruses like Tobacco Mosaic Virus (TMV) and human pathogens such as Hepatitis C Virus (HCV).
For TMV, some 1,3,4-thiadiazole derivatives have been shown to exhibit protective activity by enhancing the host plant's defense mechanisms. nih.govnih.govdntb.gov.ua This can involve inducing the tight arrangement of leaf cells, causing stomatal closure to prevent viral entry, increasing chlorophyll content, and improving photosynthetic efficiency, thereby helping the plant to better withstand the viral infection. nih.govnih.gov Some antiviral agents also work by interacting with viral proteins, such as the coat protein of TMV, to interfere with viral assembly or disassembly. mdpi.com
In the case of HCV, a key target for antiviral therapy is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. nih.govplos.org Thiazole-containing compounds have been investigated as potential inhibitors of NS5B polymerase. nih.gov The SAR for these inhibitors often involves modifications to achieve optimal binding to the enzyme's active site or allosteric sites.
The SAR for antiviral thiazole derivatives is highly dependent on the specific virus and the target protein. For derivatives of this compound, the carboxylic acid moiety offers a handle for creating a library of amides and esters, which could be screened for their ability to interact with specific viral targets.
Anticancer and Antineoplastic Research
The thiazole scaffold is present in several clinically approved anticancer drugs and is a privileged structure in the design of new antineoplastic agents. nih.gov Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth through various mechanisms.
Cellular Target Identification and Pathway Modulation (e.g., Tubulin Polymerization, c-Met Kinase Inhibition)
One of the most well-established anticancer mechanisms for thiazole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.govnih.govresearchgate.net By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. nih.gov This leads to a halt in the cell cycle and ultimately induces apoptosis in cancer cells. nih.gov The SAR for thiazole-based tubulin inhibitors often involves a trimethoxyphenyl (TMP) moiety, which is known to be important for binding to the colchicine site. acs.org The substitution pattern on other aryl rings connected to the thiazole core also significantly influences the antiproliferative activity. nih.gov
Another important target for thiazole-based anticancer agents is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. nih.govrsc.org Overexpression of c-Met is associated with poor prognosis in various cancers. Thiazole and thiadiazole carboxamide derivatives have been designed as potent and selective c-Met inhibitors. nih.govresearchgate.net The SAR of these inhibitors focuses on optimizing the interactions with the ATP-binding pocket of the c-Met kinase. consensus.app
Table 3: Thiazole Derivatives as Tubulin Polymerization and c-Met Kinase Inhibitors
| Compound Series | Cellular Target | Key Structural Features for Activity | Resulting Effect |
|---|---|---|---|
| Thiazole-naphthalene derivatives | Tubulin Polymerization | Ethoxy group at the para position of a phenyl ring. nih.gov | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. nih.gov |
| Thiazole/thiadiazole carboxamides | c-Met Kinase | Specific substitutions to optimize binding to the ATP pocket. nih.gov | Inhibition of c-Met phosphorylation, cell cycle arrest, and apoptosis. nih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Derivatives of thiazole have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netdntb.gov.uafrontiersin.org This often involves the activation of key executioner caspases, such as caspase-3 and caspase-7, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane potential. researchgate.netdntb.gov.ua An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are common findings. dntb.gov.ua
Consistent with their role as tubulin polymerization inhibitors, many thiazole derivatives cause a cell cycle arrest in the G2/M phase. nih.govnih.govfrontiersin.org This arrest is a direct consequence of the disruption of the mitotic spindle. nih.gov However, depending on the specific chemical structure and the cancer cell line, thiazole derivatives have also been reported to induce cell cycle arrest at other phases, such as G0/G1 or the S phase. frontiersin.orgnih.gov The G2/M arrest is often associated with the regulation of key cell cycle proteins like cyclin B1 and p-cdc2. nih.gov
Table 4: Apoptosis and Cell Cycle Arrest by Thiazole Derivatives
| Compound Type | Observed Effect | Key Molecular Events | Cell Line Example |
|---|---|---|---|
| Thiazole-naphthalene derivative (5b) | G2/M phase arrest and apoptosis | Inhibition of tubulin polymerization. nih.gov | MCF-7 (Breast Cancer) nih.gov |
| Bis-thiazole derivative (5f) | G1 phase arrest and apoptosis | Upregulation of Bax and Puma, downregulation of Bcl-2. frontiersin.org | KF-28 (Ovarian Cancer) frontiersin.org |
SAR Elucidation for Potency, Selectivity, and Resistance Modulation
The structure-activity relationship (SAR) of thiazole derivatives is a critical area of research for enhancing therapeutic potency, achieving selectivity for specific biological targets, and overcoming mechanisms of drug resistance. For derivatives of this compound, the thiazole nucleus serves as a versatile scaffold where modifications can significantly influence biological activity.
Studies on various thiazole-containing compounds have established key principles applicable to this class. For instance, the introduction of bulky and lipophilic substituents on the thiazole ring or associated heterocyclic systems often correlates with increased potency. In the context of antimicrobial activity, SAR studies have shown that the nature and position of substituents are crucial. For example, in a series of 2,4,5-trisubstituted thiazoles, specific substitutions were found to be effective against drug-resistant tuberculosis. ijper.org The antimicrobial potency of thiazole derivatives is often enhanced when the core is combined with other heterocyclic rings like pyrazoline or azetidinone. nih.govmdpi.com The substituents on these adjoined rings also play a pivotal role; for example, electron-withdrawing groups on a phenyl ring attached to the thiazole structure can modulate activity. mdpi.com
Table 1: SAR Insights for Thiazole Derivatives' Potency and Selectivity
| Structural Modification | Observed Effect on Bioactivity | Therapeutic Context | Reference |
|---|---|---|---|
| Addition of bulky, lipophilic groups | Generally increases potency | Antimicrobial, Anti-inflammatory | nih.gov |
| Hybridization with other heterocycles (e.g., pyrazoline) | Enhanced antimicrobial spectrum and potency | Antimicrobial | nih.govmdpi.com |
| Substitution with electron-withdrawing groups on an attached phenyl ring | Increased antibacterial activity | Antibacterial | mdpi.com |
| Presence of a free amino group at C2 and a carboxylic acid at C4 | Essential for specific enzyme inhibition (CA-III) | Carbonic Anhydrase Inhibition | mdpi.com |
Anti-inflammatory Properties
Thiazole and its derivatives have been extensively investigated for their significant anti-inflammatory effects. benthamscience.comwisdomlib.orgglobalresearchonline.net These compounds can interfere with key pathways in the inflammatory cascade, positioning them as promising candidates for the development of new anti-inflammatory drugs. frontiersin.orgnih.gov
Inhibition Mechanisms of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A primary mechanism for the anti-inflammatory action of this compound derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes, compounds that inhibit both pathways may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile, particularly regarding gastrointestinal side effects. umlub.plscite.ai
SAR studies have revealed that specific structural features govern the COX/LOX inhibitory activity of thiazole derivatives. For instance, the presence of bulky and lipophilic substituents can enhance COX-2 inhibitory potency. nih.gov In one study, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent LOX inhibitor. nih.gov The combination of the thiazole ring with other heterocycles, such as thiazolidinone or thiadiazole, has been shown to produce potent dual inhibitors. nih.govnih.gov The nature of substituents on associated aryl rings is also critical; groups like 4-NO₂, 3-Cl, and 4-Cl have been shown to favor LOX inhibition. nih.gov
Table 2: COX/LOX Inhibition by Thiazole Derivatives
| Compound Type | Target Enzyme(s) | Key SAR Findings | Reference |
|---|---|---|---|
| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine) showed 98% LOX inhibition (IC50 = 127 nM). | nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Derivatives 5d and 5e were identified as potent dual COX/LOX inhibitors. | frontiersin.org |
| 1,3,4-Thiadiazole-thiazolidinone hybrids | COX-2, 15-LOX | Binding to 15-LOX is favored by small substituents at the 5-position, while COX binding is better with bulky substituents. | nih.gov |
Modulation of Inflammatory Cytokine and Chemokine Expression
Beyond direct enzyme inhibition, derivatives of the thiazole family exert their anti-inflammatory effects by modulating the expression of key signaling molecules, including pro-inflammatory cytokines and chemokines. These molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1), are central to orchestrating the inflammatory response. frontiersin.org
Research has demonstrated that certain thiazole derivatives can effectively suppress the production of these inflammatory mediators. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives was shown to potently inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org This indicates that these compounds can interfere with intracellular signaling pathways that are activated by inflammatory stimuli. The ability to downregulate the expression of these cytokines suggests a potential therapeutic application in a variety of inflammatory diseases where cytokine overproduction is a key pathological feature. frontiersin.orgrsc.org
Other Significant Therapeutic Applications
Carbonic Anhydrase (CA) Inhibition (SAR implications)
Derivatives of thiazole are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Inhibition of specific CA isoenzymes is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.
SAR studies have provided clear guidance for designing potent thiazole-based CA inhibitors. The sulfonamide group is a classic zinc-binding group found in many CA inhibitors, but other moieties like thiols have also been explored. researchgate.net Research on 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives revealed potent inhibition of human CA isoenzymes I and II (hCA I and hCA II), with Kᵢ values in the low nanomolar range, superior to the clinical inhibitor Acetazolamide. nih.gov Another study on morpholine-derived thiazoles found that these compounds could be strategically modified to improve binding affinity and selectivity for bovine CA-II. rsc.org A key SAR insight is that the presence of a free amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold can be essential for activity against certain isoforms like CA-III. mdpi.com
Table 3: Inhibition of Carbonic Anhydrase (CA) Isozymes by Thiazole Derivatives
| Compound Series | Target Isozyme(s) | Potency (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Isoindolylthiazole derivatives | hCA I & hCA II | Kᵢ range: 27.07–37.80 nM (hCA I); 11.80–25.81 nM (hCA II) | nih.gov |
| Morpholine derived thiazoles | Bovine CA-II | Compound 24 showed a Kᵢ value of 9.64 ± 0.007 μM. | rsc.org |
| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | Compound 7i showed an IC₅₀ of 0.402 ± 0.017 μM. | rsc.org |
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | Kᵢ of 97 nM; highly selective over hCA II and hCA IX. | researchgate.net |
Anticonvulsant Mechanisms and SAR
The thiazole scaffold is a recognized pharmacophore in the design of novel anticonvulsant agents. mdpi.com Derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.gov
The anticonvulsant activity of these compounds is closely linked to their chemical structure. SAR studies on related 1,3,4-thiadiazole derivatives have concluded that the presence of electron-withdrawing groups, such as chloro and nitro substituents, on an associated aryl ring often leads to potent anticonvulsant activity. nih.govfrontiersin.org For instance, a series of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives showed significant activity, with the N-ethyl derivative being the most potent in both MES and PTZ tests. nih.gov The combination of the thiazole ring with other heterocyclic systems like 1,2,4-triazole or 4-thiazolidinone has also yielded compounds with excellent anticonvulsant profiles. mdpi.commdpi.com The SAR suggests that a hydrophobic aromatic system, a hydrogen-binding domain, and an electron-donor fragment are key features for activity. mdpi.com
Table 4: Anticonvulsant Activity of Thiazole and Thiadiazole Derivatives
| Compound Series | Key Active Compound | Anticonvulsant Activity (Model) | Key SAR Finding | Reference |
|---|---|---|---|---|
| (E)-3-(5-{[(aryl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | 4-chlorophenyl amino derivative | Highest potency at 30 mg/kg (scPTZ & MES) | Nitro and chloro groups enhance activity. | nih.govfrontiersin.org |
| 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | N-ethyl derivative | ED₅₀ of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) | Substitution on the amino group influences potency. | nih.gov |
| Thiazole-linked (arylalkyl) azoles | 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | Protection from 33-100% (MES & scPTZ) | Analogues with a 1,2,4-triazole ring showed the highest activity. | mdpi.com |
| 5Z-(benzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | 3-nitrobenzylidene derivative | Excellent activity in both MES and scPTZ models | Combination of thiazole and 4-thiazolidinone cores is effective. | mdpi.com |
Antioxidant Mechanisms and SAR
Thiazole derivatives have garnered significant attention for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate enzymatic antioxidant defenses. chemrevlett.com The antioxidant and antiradical activities of these compounds are influenced by their structural features, particularly the nature and position of substituents on the thiazole ring. nih.gov For instance, the presence of phenolic fragments is a key structural modulation known to impact antioxidant efficacy. nih.govmdpi.com
The mechanism of action often involves the donation of a hydrogen atom from groups like N-H in a hydrazone function, which has been identified as a significant contributor to antioxidant and antiradical activity. nih.gov Structure-activity relationship (SAR) studies reveal that the antioxidant potential is highly dependent on the molecular structure. For example, in a series of pyrazolyl–thiazole derivatives of thiophene, the presence of electron-withdrawing groups such as nitro (NO2) and halogens (Cl, Br, F) on an attached phenyl ring was found to significantly influence antioxidant activity. nih.gov Conversely, other studies have shown that electron-donating groups on a phenyl ring attached to the thiazole moiety can lead to more promising antioxidant results. globalresearchonline.net The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging method and the ferric reducing antioxidant power (FRAP) assay. mdpi.comsciencepub.net
| Substituent Group Type | Effect on Antioxidant Activity | Example Substituents | Source |
|---|---|---|---|
| Electron-withdrawing | Can significantly influence activity | -NO2, -Cl, -Br, -F | nih.gov |
| Electron-donating | Can lead to promising activity | -OCH3, -CH3 | globalresearchonline.netjapsonline.com |
| Phenolic Fragments | Known to enhance antioxidant capacity | -OH | mdpi.com |
Enzyme Inhibitory Studies (e.g., Leucyl-tRNA Synthetase)
Thiazole derivatives are recognized for their versatile biological activities, including the inhibition of various enzymes. researchgate.net Aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis, have emerged as key targets for antimicrobial agents. nih.gov Leucyl-tRNA synthetase (LeuRS), in particular, is an attractive target for developing broad-spectrum anti-mycobacterials and other antimicrobial drugs. nih.govnih.gov
While specific studies on this compound targeting LeuRS are not detailed in the provided context, the broader class of thiazole derivatives has been explored as inhibitors. For instance, N-benzylidene-N′-thiazol-2-yl-hydrazines are a class of compounds investigated as LeuRS inhibitors. nih.govscispace.com The inhibition mechanism often involves the compound binding to either the synthesis or the editing site of the enzyme, thereby blocking protein synthesis and leading to cell death. nih.gov
Beyond LeuRS, thiazole derivatives have demonstrated inhibitory activity against a range of other enzymes. These include cyclooxygenase (COX) enzymes, where thiazole carboxamides have shown potent and selective inhibition of COX-2. nih.govnih.gov They have also been found to inhibit carbonic anhydrase isoenzymes, xanthine oxidase, and glyoxalase-I. researchgate.netresearchgate.netingentaconnect.com The structure-activity relationship for enzyme inhibition is critical; for example, in one study, a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for activity against carbonic anhydrase III. mdpi.com
| Enzyme Target | Thiazole Derivative Class | Observed Activity | Source |
|---|---|---|---|
| Leucyl-tRNA Synthetase (LeuRS) | N-benzylidene-N′-thiazol-2-yl-hydrazines | Inhibitory potential | nih.govscispace.com |
| Cyclooxygenase-2 (COX-2) | Thiazole carboxamides | Potent and selective inhibition | nih.govnih.gov |
| Xanthine Oxidase | Thiazole-5-carboxylic acid derivatives | IC50 value of 0.45 µM for the most potent compound | researchgate.net |
| Carbonic Anhydrase (hCA I & II) | 2-amino thiazole derivatives | Inhibition with IC50 values in the micromolar range | researchgate.net |
| Glyoxalase-I (Glo-I) | Thiazole based carboxylic acids | Potent inhibition (IC50 of 2.5 µM for lead compound) | ingentaconnect.com |
Computational Approaches in SAR Elucidation and Target Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For thiazole derivatives, 2D and 3D-QSAR studies have been instrumental in predicting biological activity and understanding the structural requirements for inhibition of various targets, such as enzymes and receptors. imist.maresearchgate.netnih.gov
In a typical QSAR study, molecular descriptors (representing topological, electronic, geometric, and physicochemical properties) are calculated for a series of thiazole compounds. imist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. imist.ma For example, a 2D-QSAR model for thiazole derivatives as 5-lipoxygenase inhibitors showed a good correlation coefficient, indicating its predictive ability. researchgate.net Another study on thiazolidine-4-carboxylic acid derivatives found that electrostatic and steric properties had a predominant influence on biological activity. researchgate.net QSAR models indicate that parameters like molecular connectivity indices and Kier's shape index can be key determinants for the antimicrobial activity of synthesized thiazole derivatives. japsonline.com These models provide valuable insights for designing new derivatives with enhanced potency. imist.ma
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein) to form a stable complex. researchgate.netnih.gov This technique is widely used to understand the binding patterns of thiazole derivatives within the active sites of their biological targets and to support experimental findings. nih.govresearchgate.net
Docking studies on thiazole derivatives have been performed against various targets, including DNA gyrase, cyclooxygenase (COX) enzymes, and tubulin. nih.govnih.govnih.gov The results of these simulations provide detailed information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions, between the ligand and the amino acid residues of the target protein. nih.govmdpi.com For instance, docking of thiazole carboxamide derivatives into the COX-2 active site helped to justify their potent inhibitory activities observed in vitro. nih.gov Similarly, for a series of pyrazolyl–thiazole derivatives, molecular docking supported experimental findings on their antimicrobial and antioxidant properties. nih.gov The docking scores, which represent the binding affinity, often correlate well with the experimental inhibitory activity, making it a crucial tool in rational drug design. ingentaconnect.comnih.gov
| Thiazole Derivative Class | Protein Target | Key Findings from Docking Analysis | Source |
|---|---|---|---|
| Thiazoles incorporating pyridine moiety | DNA Gyrase | Dock scores ranged from -6.4 to -9.2 kcal/mol, indicating good binding affinity. | nih.gov |
| Pyrazolyl–thiazole derivatives | Antimicrobial Targets | Docking results supported experimental antimicrobial and antioxidant activities. | nih.gov |
| 2,4-disubstituted thiazoles | Tubulin | Identified excellent binding modes for potent tubulin polymerization inhibitors. | nih.gov |
| Thiazole-linked thioureas | Alkaline Phosphatase | Docking energies correlated with potent inhibitory activity (IC50 values as low as 0.019 µM). | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is another powerful in silico method used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response. nih.govfrontiersin.org
Once a pharmacophore model is developed based on a set of known active ligands or the receptor's binding site, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. nih.govmdpi.com This process, known as virtual screening, allows for the rapid identification of potential new lead compounds. mdpi.comnih.gov For example, a pharmacophore model for COX-2 inhibitors was generated based on active compounds and used to assess the fit of novel triazole derivatives, successfully predicting their preference for COX-2 over COX-1. nih.gov Similarly, a ligand-based pharmacophore model was constructed from the X-ray crystal structure of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to screen databases and identify new potential inhibitors. mdpi.comnih.gov This approach effectively narrows down the number of candidates for synthesis and biological testing, accelerating the discovery of new ligands for therapeutic targets. frontiersin.org
Future Horizons: Charting the Course for this compound in Research and Development
The compound this compound stands as a versatile scaffold in medicinal chemistry, holding significant promise for future therapeutic innovations. As researchers delve deeper into its potential, several key avenues of investigation are emerging, focusing on sustainable synthesis, novel chemical modifications, targeted drug design, and advanced screening and modeling techniques. These future perspectives aim to unlock the full therapeutic potential of this privileged heterocyclic structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1,3-thiazole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis of thiazole derivatives often involves cyclization reactions. For example, chloro-substituted thiazoles can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas/thiocarbamates. Optimization may include adjusting reaction temperature (e.g., reflux in acetic acid), stoichiometry (1.1:1 molar ratio of aldehyde to thiazole precursors), and catalysts (e.g., sodium acetate) to improve yields . For oxidation of intermediates, scavengers like resorcinol or sulphamic acid at pH 3.5 can minimize side reactions, as demonstrated in analogous aldehyde-to-carboxylic acid conversions .
- Data : Typical yields for similar compounds (e.g., 3-formyl-indole derivatives) range from 70–85% under optimized reflux conditions .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:water 70:30) to assess purity.
- Spectroscopy : Confirm structure via -NMR (e.g., characteristic peaks for thiazole protons at δ 7.5–8.5 ppm) and FT-IR (C=O stretch at ~1700 cm, C-Cl at ~750 cm) .
- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., Mol. weight 193.63 g/mol for CHClNOS) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodology : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., DCM, ethyl acetate). For biological assays, DMSO is preferred for stock solutions (e.g., 10 mM). Precipitation in aqueous buffers may require sonication or cosolvents like Tween-80 .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity of this compound derivatives to enzymes (e.g., kinases or proteases). Focus on the chloro-substituent’s role in hydrophobic interactions.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing chloro group may enhance electrophilicity at the carboxylic acid position, influencing nucleophilic substitution reactions .
Q. How do crystallographic techniques resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction using SHELX software for structure refinement. For example, SHELXL can model disorder in the thiazole ring or chlorine positions, with R-factors < 0.05 indicating high accuracy. Compare bond lengths (e.g., C-Cl ~1.72 Å) and angles to literature values .
- Case Study : Analogous compounds (e.g., ethyl 2-(4-chloro-2-oxobenzothiazolyl)acetate) showed planar thiazole rings with dihedral angles < 5° relative to adjacent groups, confirmed via crystallography .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values from diverse assays (e.g., enzyme inhibition vs. cellular viability) to identify assay-specific artifacts.
- SAR Studies : Systematically modify substituents (e.g., replacing Cl with F or methyl groups) to isolate structural determinants of activity. For instance, 4-chloro derivatives of thiazoles showed 3–5× higher kinase inhibition than non-halogenated analogs in preliminary screens .
Key Methodological Recommendations
- Synthesis : Prioritize Hantzsch thiazole synthesis with scavengers to minimize byproducts .
- Characterization : Combine NMR, FT-IR, and elemental analysis for unambiguous identification .
- Crystallography : Use SHELX for high-resolution structural validation, particularly for halogen bonding analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
